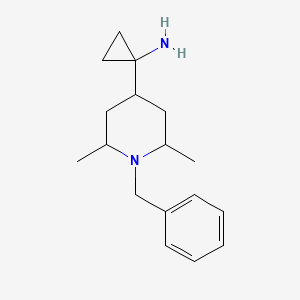
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine, also known as 1-Bz-2,6-dimethyl-4-piperidinocyclopropanamine, is a cyclopropanamine compound used in a variety of scientific research applications. It is a cyclic amine with a piperidine ring and a benzyl substituent. It has a molecular formula of C14H21N and a molecular weight of 205.32 g/mol. This compound is used in a range of scientific research applications, including drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine is used in a variety of scientific research applications. It has been used in the development of drugs, in biochemistry research, and in pharmacology research. In drug development, 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been used to study the binding of drugs to their receptors and the mechanism of action of the drugs. In biochemistry research, 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been used to study the structure and function of enzymes, and to study the structure of proteins. In pharmacology research, 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine is believed to act as an agonist at nicotinic acetylcholine receptors. It has been shown to bind to the α7 subunit of the receptor, which is believed to be responsible for the agonistic activity of the compound. In addition, 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been shown to inhibit the binding of other agonists to the receptor, suggesting that it may act as an antagonist at nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an antinociceptive effect, meaning that it reduces the sensation of pain. It has also been shown to have an anxiolytic effect, meaning that it reduces anxiety. In addition, 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has been shown to have an anti-inflammatory effect, and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It is also a relatively small molecule, which makes it easy to work with in experiments. In addition, it has a variety of biochemical and physiological effects, which makes it useful for studying a range of biological processes.
However, there are some limitations to using 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine in laboratory experiments. It is not a very potent compound, and so it may not be suitable for use in experiments that require high concentrations of the compound. In addition, it may not be suitable for use in experiments that require a long duration of action, as it has a relatively short half-life.
Direcciones Futuras
The use of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine in scientific research has been limited to date, but there are a number of potential future directions for its use. One potential future direction is the study of its pharmacokinetics and pharmacodynamics in humans, which could help to better understand its effects in the body. Additionally, further research into its mechanism of action could help to identify new therapeutic applications for the compound. Other potential future directions include the study of its effects on inflammation, and the development of new methods for synthesizing the compound.
Métodos De Síntesis
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamineethyl-4-piperidinocyclopropanamine can be synthesized using a variety of methods. One common method involves the reaction of 1-benzyl-2,6-dimethyl-4-piperidinol with ethyl chloroformate in the presence of a base such as sodium hydroxide. This method produces a cyclopropanamine product with a yield of approximately 80%. Other methods of synthesis include the reaction of 1-benzyl-2,6-dimethyl-4-piperidinol with ethyl chloroformate in the presence of a base such as sodium hydroxide, or the reaction of 1-benzyl-2,6-dimethyl-4-piperidinol with ethyl chloroformate in the presence of a base such as potassium carbonate.
Propiedades
IUPAC Name |
1-(1-benzyl-2,6-dimethylpiperidin-4-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-10-16(17(18)8-9-17)11-14(2)19(13)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVVQWXYQDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)C3(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%](/img/structure/B6305621.png)


![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)





